Benzyl tert-butyl malonate
CAS No.: 16881-32-6
Cat. No.: VC0232041
Molecular Formula: C18H31FSn
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16881-32-6 |
|---|---|
| Molecular Formula | C18H31FSn |
| Molecular Weight | 0 |
Introduction
Chemical Identification and Properties
Benzyl tert-butyl malonate is characterized by specific chemical identifiers and physical properties that define its behavior in chemical reactions and synthesis applications. Understanding these properties is essential for researchers working with this compound.
Chemical Identifiers
There appears to be some discrepancy in the literature regarding the CAS number for benzyl tert-butyl malonate. The compound is associated with two different CAS numbers in chemical databases:
| Parameter | Value | Source |
|---|---|---|
| CAS Number | 72594-86-6 | |
| Alternative CAS Number | 16881-32-6 | |
| Molecular Formula | C₁₄H₁₈O₄ | |
| Molecular Weight | 250.29-250.30 g/mol | |
| MDL Number | MFCD01075175 | |
| Beilstein Reference | 5434466 |
The structure consists of a malonic acid core with two different ester groups: a benzyl ester and a tert-butyl ester. This arrangement allows for selective reactivity, which is crucial for its applications in synthesis.
Physical Properties
The physical properties of benzyl tert-butyl malonate contribute to its handling characteristics and reaction behavior:
| Property | Value | Source |
|---|---|---|
| Physical State | Colorless oil (typical for similar malonates) | |
| Refractive Index | 1.4860 | |
| Purity (Commercial) | Typically 95% |
Applications in Organic Synthesis
Benzyl tert-butyl malonate serves as a versatile building block in organic synthesis, with applications spanning various reaction types and synthetic strategies.
Pharmaceutical Intermediate
The compound is primarily utilized as a pharmaceutical intermediate, serving as a precursor in the synthesis of complex bioactive molecules. Its importance stems from the differential reactivity of its two ester groups, allowing for selective transformations.
Key Reaction Types
Benzyl tert-butyl malonate participates in several important reaction types:
-
Hydrolysis reactions - Selective hydrolysis of either the benzyl or tert-butyl ester group
-
Alkylation reactions - Particularly α-alkylation to form new carbon-carbon bonds
-
Decarboxylation reactions - Controlled removal of carboxylic acid groups
Enantioselective Synthesis
One of the most significant applications of benzyl tert-butyl malonate and its derivatives is in enantioselective synthesis. The compound serves as a substrate for phase-transfer catalytic (PTC) α-alkylation reactions, which are crucial for producing chiral compounds with high optical purity .
Research Findings
Recent research has highlighted the importance of benzyl tert-butyl malonate and related compounds in modern organic synthesis, particularly in the field of asymmetric catalysis.
Enantioselective α-Alkylation
Studies have demonstrated that derivatives of benzyl tert-butyl malonate can achieve impressive results in enantioselective α-alkylation reactions:
| Parameter | Performance | Source |
|---|---|---|
| Yield | Up to 99% | |
| Enantioselectivity | Up to 98% ee |
These findings underscore the compound's utility in synthesizing chiral pharmaceutical intermediates with high optical purity.
Selective Ester Hydrolysis
Research has shown that the differential reactivity of the benzyl and tert-butyl ester groups in malonate compounds allows for selective hydrolysis:
-
Acidic conditions - Selective hydrolysis of the tert-butyl ester group
-
Basic conditions - Selective hydrolysis of the benzyl ester group
This selective reactivity is crucial for the synthesis of asymmetric compounds and has been utilized in the preparation of chiral building blocks for complex molecule synthesis .
Optimization of Reaction Conditions
A study by Hong et al. highlighted the optimization of reaction conditions for enantioselective α-alkylation of related malonate compounds:
| Reaction Parameter | Optimized Condition | Effect |
|---|---|---|
| Temperature | −40°C | Improved enantioselectivity |
| Base | 50% KOH | Higher yields |
| Solvent | Toluene | Better selectivity |
Under these optimized conditions, high yields (75%) and excellent enantioselectivities (95% ee) were achieved .
Comparison with Similar Malonate Compounds
Benzyl tert-butyl malonate belongs to a broader family of malonate esters, each with distinct properties and applications in organic synthesis.
Structural Variations
Different malonate esters vary in their ester groups, which significantly impacts their reactivity:
| Malonate Type | Structure | Key Feature |
|---|---|---|
| Benzyl tert-butyl malonate | Benzyl and tert-butyl esters | Differential reactivity |
| Diphenylmethyl tert-butyl malonate | Diphenylmethyl and tert-butyl esters | Higher enantioselectivity in PTC reactions |
| Benzylideneamino tert-butyl malonate | Benzylideneamino and tert-butyl esters | Partial hydrolysis under prolonged basic conditions |
Research has shown that diphenylmethyl tert-butyl malonate often exhibits higher enantioselectivity in phase-transfer catalytic reactions compared to other malonate derivatives .
Reactivity Differences
The choice of ester groups significantly impacts the reactivity profile of malonate compounds:
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